![molecular formula C15H19F3 B12551392 [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene CAS No. 821799-38-6](/img/structure/B12551392.png)
[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene is an organic compound characterized by its unique structural features, including a trifluoromethyl group and a pent-4-en-1-yl chain attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene with a suitable alkyl halide precursor under Friedel-Crafts conditions. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, such as Lewis acids, can enhance the efficiency of the Friedel-Crafts alkylation. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the pent-4-en-1-yl chain to a single bond, forming a saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives
Wissenschaftliche Forschungsanwendungen
[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the presence of the double bond in the pent-4-en-1-yl chain may facilitate interactions with nucleophilic sites in proteins or DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
1,2,4-Triazolo[1,5-a]pyridines: Synthesized via microwave-mediated, catalyst-free methods and used in medicinal chemistry.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.
Uniqueness
[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene is unique due to its combination of a trifluoromethyl group and a pent-4-en-1-yl chain, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
821799-38-6 |
|---|---|
Molekularformel |
C15H19F3 |
Molekulargewicht |
256.31 g/mol |
IUPAC-Name |
[3-propan-2-yl-3-(trifluoromethyl)pent-4-enyl]benzene |
InChI |
InChI=1S/C15H19F3/c1-4-14(12(2)3,15(16,17)18)11-10-13-8-6-5-7-9-13/h4-9,12H,1,10-11H2,2-3H3 |
InChI-Schlüssel |
UWAKWYOOUSDFKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCC1=CC=CC=C1)(C=C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


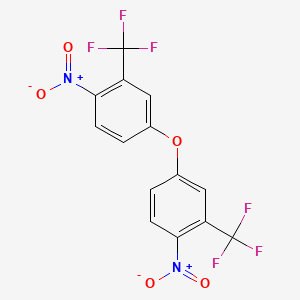
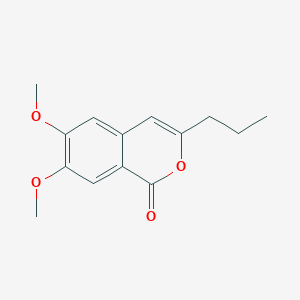
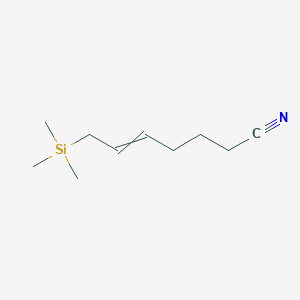

![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)

![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)


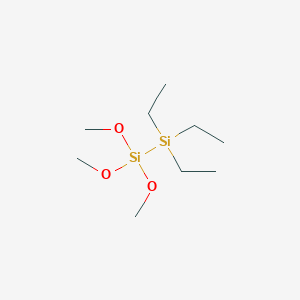
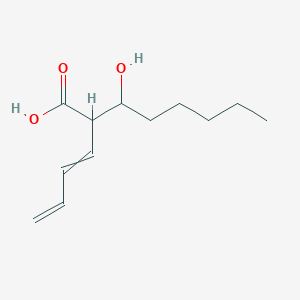
![1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]-](/img/structure/B12551363.png)

(prop-2-en-1-yl)silane](/img/structure/B12551378.png)
